Comparative Urinary Excretion and Metabolic Stability: 13-Hydroxylupanine Demonstrates 9 Percentage Points Higher Unchanged Recovery than Lupanine in Human Subjects
A direct head-to-head pharmacokinetic study in human subjects compared the in vivo disposition of 13-hydroxylupanine and lupanine. The data reveal that 13-hydroxylupanine is more resistant to metabolism than lupanine. In most subjects, >85% of the administered 13-hydroxylupanine dose was recovered as the unchanged parent compound in urine, compared to >76% for lupanine [1]. This 9-percentage-point difference indicates a lower degree of in vivo modification for the hydroxylated analog. Additionally, apparent partial dehydroxylation of 13-hydroxylupanine back to lupanine was observed in a subset of subjects (14% of dose in one extensive metabolizer, 34% of dose in one poor metabolizer), a conversion pathway that does not apply when lupanine is administered [1].
| Evidence Dimension | Urinary recovery of unchanged compound (% of dose) |
|---|---|
| Target Compound Data | >85% of oral dose recovered unchanged (13-hydroxylupanine) |
| Comparator Or Baseline | Lupanine: >76% of oral dose recovered unchanged |
| Quantified Difference | ≥9 percentage points higher recovery for 13-hydroxylupanine |
| Conditions | Oral administration (37.83 μmol for 13-hydroxylupanine; 40.26 μmol for lupanine) to human subjects; urine collected over 72h; n=11 total (7 EM, 4 PM CYP2D6 phenotypes) |
Why This Matters
For studies requiring accurate quantification of active compound in biological matrices or those modeling metabolic clearance, 13-hydroxylupanine's distinct excretion profile is a critical variable that prevents direct substitution with lupanine.
- [1] Petterson, D. S., et al. (1994). Disposition of lupanine and 13-hydroxylupanine in man. Xenobiotica, 24(9), 933-941. View Source
